N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide
Description
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core (a tricyclic aromatic system) linked to a carboxamide group. The carboxamide nitrogen is further substituted with a 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl chain. Key structural elements include:
- Xanthene backbone: Provides rigidity and planar aromaticity, which may enhance fluorescence or interaction with biological targets.
- Carboxamide group: Introduces hydrogen-bonding capability and polarity.
This compound’s structural complexity implies applications in medicinal chemistry (e.g., CNS-targeting agents) or biochemical probes.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)27-14-19-34(31,32)29-17-15-28(16-18-29)20-8-2-1-3-9-20/h1-13,25H,14-19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKDMEBQLWRJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been evaluated for their anticonvulsant activity. Another series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD).
Mode of Action
Related compounds have shown to interact with neuronal voltage-sensitive sodium channels. In the case of the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, they exhibited inhibitory activity against AChE, indicating that they could be selective AChE inhibitors.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related xanthene-carboxamide derivatives and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Solubility :
- The target compound’s sulfonyl group and piperazine ring increase polarity compared to the piperidine analog (MW 336.43) , likely improving aqueous solubility.
- The hydrochloride salt in demonstrates how ionizable groups (e.g., tertiary amines) can enhance solubility in acidic environments.
Bioactivity Implications: Piperazine vs. Sulfonyl vs. Ether Linkages: The sulfonyl group in the target compound and may improve metabolic stability over ether-linked derivatives (e.g., ) due to resistance to enzymatic cleavage.
Synthetic Flexibility: highlights synthetic routes for xanthene-carboxamide derivatives, such as coupling hydroxyxanthenones with acyl chlorides . The target compound’s sulfonylethyl-piperazine chain could be introduced via nucleophilic substitution or sulfonylation reactions.
Substituents like sulfonyl or piperazine may modulate fluorescence quantum yield or wavelength sensitivity .
Research Findings and Hypotheses
- Receptor Binding : The phenylpiperazine moiety is prevalent in antipsychotics (e.g., ’s thiothixene), suggesting the target compound may interact with dopaminergic or serotonergic receptors.
- Chemical Stability : Sulfonyl groups (as in and the target compound) generally confer higher stability against hydrolysis compared to ester or ether linkages.
- Comparative Solubility : The target compound’s molecular weight (~470) and polar groups position it between smaller analogs (e.g., ) and bulkier derivatives (e.g., ), balancing solubility and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
